molecular formula C9H14N2O2 B7893958 1-Pentylpyrimidine-2,4(1H,3H)-dione

1-Pentylpyrimidine-2,4(1H,3H)-dione

Cat. No. B7893958
M. Wt: 182.22 g/mol
InChI Key: NMBINAACASKEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Novel pyrimidine-2,4-(1H,3H)-diones have been synthesized and screened for their antimicrobial profile. Compounds OBP01, OBP02, and OBP03, for instance, have shown significant activity against B. subtilis (Gram-positive) and E. coli (Gram-negative) bacteria, as well as anti-fungal activity against Aspergillus niger and Penicillium marneffei (Sharma, Shrivastava, Singla, & Bhat G, 2011).

  • Free Radical Oxidation Study : Pyrimidine-based medicines, particularly derivatives of pyrimidine bases, have been studied for their effects on free radical oxidation processes in whole blood and bone marrow. These compounds have shown potential in enhancing the body's adaptive capabilities and protective effects under extreme conditions (Meshcheryakova et al., 2022).

  • Synthesis of Pyrimido[4,5-d]pyrimidones : Research has focused on the transformation of enaminouracil to create pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, demonstrating the versatility of pyrimidine derivatives in synthetic chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

  • ADME Properties of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones : A study developed a synthesis method for these compounds and evaluated their biopharmaceutical properties. This research highlights the significance of structural diversity in determining the pharmacokinetic and pharmacodynamic properties of pyrimidine derivatives (Jatczak et al., 2014).

  • Synthesis and Herbicidal Activities : Certain 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have shown promising herbicidal activities, opening avenues for agricultural applications of pyrimidine derivatives (Huazheng, 2013).

  • Optical and Nonlinear Optical Applications : Pyrimidine-based bis-uracil derivatives have been explored for their potential in optical and nonlinear optical (NLO) device fabrications, underscoring the utility of these compounds in advanced material sciences (Mohan et al., 2020).

  • Anticancer Activities : Biscoumarin-pyrimidine conjugates have been identified as potent anticancer agents, highlighting the potential of pyrimidine derivatives in therapeutic applications (Reddy et al., 2020).

properties

IUPAC Name

1-pentylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-3-4-6-11-7-5-8(12)10-9(11)13/h5,7H,2-4,6H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBINAACASKEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.